![molecular formula C44H88N4O2 B14259693 1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea CAS No. 213816-46-7](/img/structure/B14259693.png)
1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea is a synthetic organic compound with a complex structure It is characterized by the presence of long alkyl chains and a urea functional group
Métodos De Preparación
The synthesis of 1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea typically involves multi-step organic reactions. One common method includes the reaction of octadecyl isocyanate with 4-(octadecylcarbamoylamino)cyclohexylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the urea group can be replaced by other nucleophiles under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the formulation of specialty chemicals and materials, including surfactants and lubricants
Mecanismo De Acción
The mechanism of action of 1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea involves its interaction with specific molecular targets. The long alkyl chains allow it to integrate into lipid membranes, potentially disrupting membrane integrity and function. Additionally, the urea group can form hydrogen bonds with biological molecules, influencing their activity and stability. The exact molecular pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-Octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea can be compared with other similar compounds, such as:
1-Octadecyl-3-(2,6-xylyl)urea: This compound has a similar structure but with different substituents on the urea group, leading to different chemical and biological properties.
1-Octadecyl-3-[3-(octadecylcarbamoylamino)methyl]phenyl]methyl]urea: Another structurally related compound with variations in the substituent groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of long alkyl chains and the cyclohexyl urea structure, which imparts distinct physical and chemical properties .
Propiedades
Número CAS |
213816-46-7 |
|---|---|
Fórmula molecular |
C44H88N4O2 |
Peso molecular |
705.2 g/mol |
Nombre IUPAC |
1-octadecyl-3-[4-(octadecylcarbamoylamino)cyclohexyl]urea |
InChI |
InChI=1S/C44H88N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-45-43(49)47-41-35-37-42(38-36-41)48-44(50)46-40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41-42H,3-40H2,1-2H3,(H2,45,47,49)(H2,46,48,50) |
Clave InChI |
JEJUAHJQMHBCQP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)NC1CCC(CC1)NC(=O)NCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


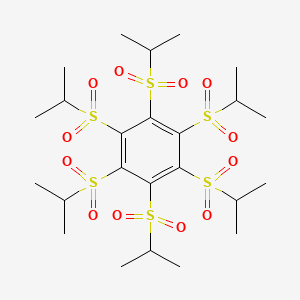

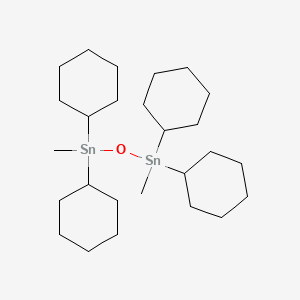
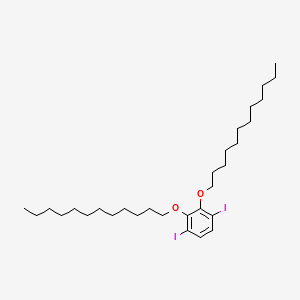
![5-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-4-methyl-2,6-dioxo-1-{3-[(propan-2-yl)oxy]propyl}-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B14259636.png)
![Benzenesulfonamide, N-[1-(azidomethyl)pentyl]-4-methyl-](/img/structure/B14259645.png)
![Ethanone, 1-[2,4-dihydroxy-3-iodo-6-(methoxymethoxy)phenyl]-](/img/structure/B14259651.png)
![[3-(Trichloromethanesulfinyl)prop-1-en-1-yl]benzene](/img/structure/B14259659.png)
![1,3-Bis[3-(trimethoxysilyl)propyl]-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14259662.png)
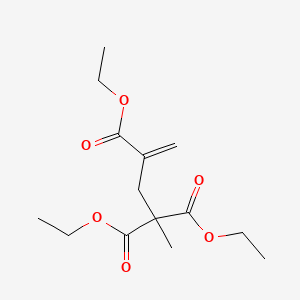

![N-[4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide](/img/structure/B14259684.png)
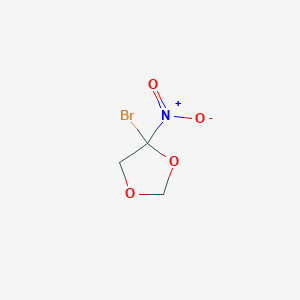
![2-[2-(Fluoromethyl)-1,3-dioxolan-2-yl]benzene-1-sulfonamide](/img/structure/B14259708.png)
